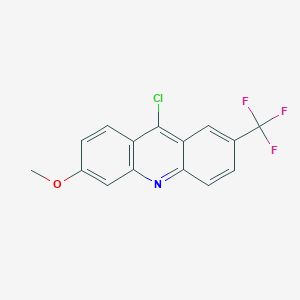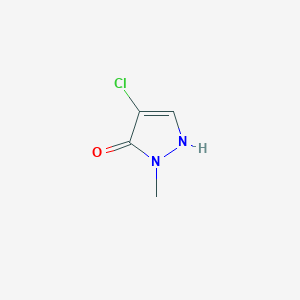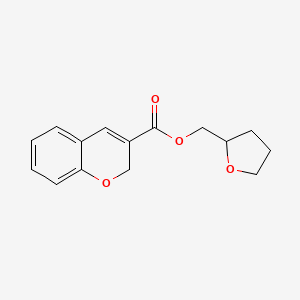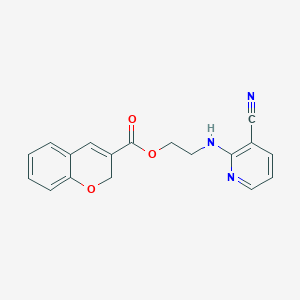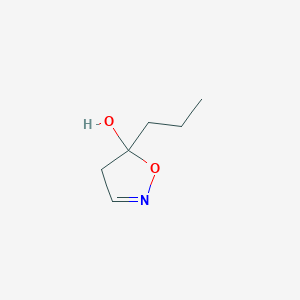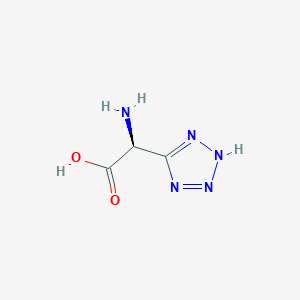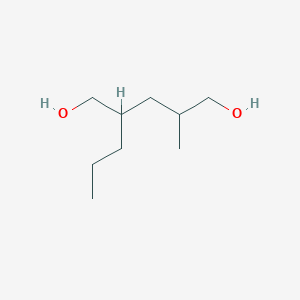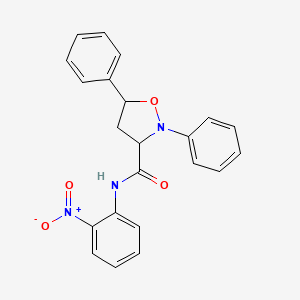
3-Isoxazolidinecarboxamide, N-(2-nitrophenyl)-2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and a carboxamide group attached to the isoxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with diphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate reagent, such as hydroxylamine, to form the isoxazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the isoxazolidine ring can interact with biological macromolecules. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity .
相似化合物的比较
Similar Compounds
N-(2-Nitrophenyl)pyrrole-2-carboxaldehyde: Similar in structure but contains a pyrrole ring instead of an isoxazolidine ring.
2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring and an amino group instead of the isoxazolidine ring and carboxamide group.
Uniqueness
N-(2-Nitrophenyl)-2,5-diphenylisoxazolidine-3-carboxamide is unique due to its isoxazolidine ring, which imparts specific chemical and biological properties. The presence of both nitrophenyl and diphenyl groups enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
62513-21-7 |
|---|---|
分子式 |
C22H19N3O4 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-22(23-18-13-7-8-14-19(18)25(27)28)20-15-21(16-9-3-1-4-10-16)29-24(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2,(H,23,26) |
InChI 键 |
BQEMGNHWVIVVDV-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


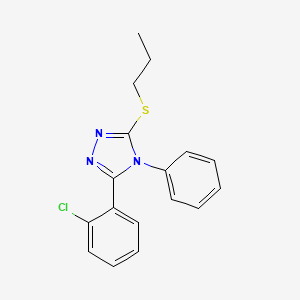
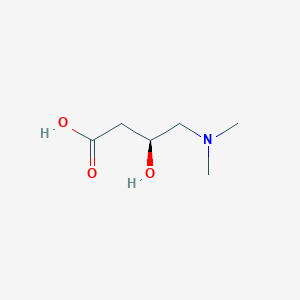
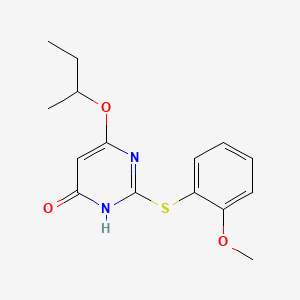
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
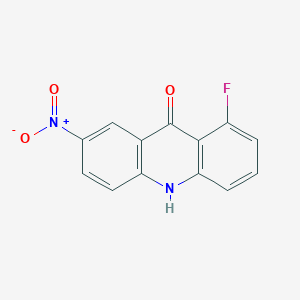
![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
